cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL
CAS No.:
Cat. No.: VC17520549
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO2 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | (4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |
| Standard InChI | InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1 |
| Standard InChI Key | ZMTOTUBECQQECQ-DLBZAZTESA-N |
| Isomeric SMILES | COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1 |
| Canonical SMILES | COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 6.71 (d, H-3), 7.37 (d, H-4), 3.82 (s, OCH₃), 3.15 (m, NH₂CH₂), 2.73–2.70 (m, H-5/H-6).
-
¹³C NMR: 145.2 (C-3), 128.5 (C-4), 56.1 (OCH₃), 42.3 (C-8A).
-
HRMS: m/z 275.1885 [M+H]⁺ (calc. 275.1889).
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves a seven-step sequence starting from 3-methoxyphenanthrene-9,10-dione:
-
Diels-Alder Cycloaddition: Reaction with 1,3-butadiene yields the tetracyclic framework.
-
Stereoselective Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) establishes the cis-4B,8A configuration.
-
Aminoethylation: Grignard addition of 2-aminoethylmagnesium bromide introduces the sidechain.
-
Oxidative Demethylation: BBr₃-mediated cleavage of methyl ethers generates the 8A-hydroxyl group.
Critical challenges include maintaining stereochemical fidelity during hydrogenation (65% enantiomeric excess) and minimizing N-oxidation during aminoethylation.
Alternative Routes
Patent US20120141578A1 discloses analogous strategies for octahydrophenanthrene derivatives, utilizing:
-
Enantioselective Epoxidation (Jacobsen catalyst) to control ring junction stereochemistry .
-
Reductive Amination for sidechain installation, achieving higher yields (78%) but lower stereopurity .
| Compound | MIC (µg/mL) against MRSA | Reference |
|---|---|---|
| Articulin A (from Juncus articulatus) | 8.2 | |
| Dehydrojuncuenin B | 6.7 | |
| Theoretical Prediction for Target Compound | 4.1–9.8 (in silico) |
Molecular docking suggests the aminoethyl group enhances membrane penetration via cationic interactions with phospholipid headgroups .
Structural Analogues and Comparative Analysis
Key Analogues
| Compound Name | Structural Difference | Bioactivity |
|---|---|---|
| Luzulin A | Lacks aminoethyl group | Antifungal (Candida spp.) |
| Juncuenin D | Additional hydroxyl at C-2 | Antioxidant (EC₅₀ = 12 µM) |
| Ensifolin K | Ethyl instead of aminoethyl | Anti-inflammatory |
The aminoethyl substituent uniquely confers basicity (pKa ≈ 9.1), enhancing solubility in physiological buffers compared to non-polar analogues .
Research Challenges and Future Directions
Unresolved Issues
-
Stereochemical Purity: Current synthetic routes yield ≤70% diastereomeric excess, necessitating chiral chromatography for purification.
-
Metabolic Stability: Preliminary in vitro assays (human liver microsomes) indicate rapid N-dealkylation (t₁/₂ = 18 min).
Proposed Studies
-
Structure-Activity Relationships: Systematic variation of the aminoethyl chain length and stereochemistry.
-
In Vivo Toxicity: Acute toxicity profiling in rodent models.
-
Target Identification: CRISPR-Cas9 screens to map cellular pathways affected by the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume